molecular formula C14H21BN2O2 B13415057 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

Cat. No.: B13415057
M. Wt: 260.14 g/mol
InChI Key: UQQZEYMWIVKINH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture comprising a cyclopropane ring fused to a pyrrolo[1,2-b]pyrazole system, with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3' position . The spiro structure introduces conformational rigidity, which may enhance binding selectivity in medicinal chemistry applications. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]

InChI

InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-8-16-17-9-14(5-6-14)7-11(10)17/h7-8,16H,5-6,9H2,1-4H3

InChI Key

UQQZEYMWIVKINH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNN3C2=CC4(C3)CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and safety .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, facilitating bond formation between aryl/heteroaryl halides and the spirocyclic system. Key examples include:

SubstrateCatalystBaseSolvent SystemTemperatureYieldSource
(S)-5-(1-allyl-1H-benzo[d]imidazol-2-yloxy)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂K₂CO₃1,4-dioxane/H₂O100°C86%
(S)-1-(6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanoneXPhos 2nd generation Pd precatalystCs₂CO₃1,4-dioxane/H₂O100°C61%
(S)-cyclopentyl 7-bromo-3-methyl-4-(2,2,2-trifluoroacetyl)-3,4-dihydroquinoxaline-1(2H)-carboxylatePd₂(dba)₃/XPhosCs₂CO₃1,4-dioxane/H₂O100°C59%

Key Observations:

  • Reactions typically require 1,4-dioxane/water solvent mixtures and elevated temperatures (80–100°C).

  • Catalyst systems such as Pd(dppf)Cl₂ or XPhos-Pd are effective for coupling with aryl bromides .

  • Steric hindrance from the spirocyclic structure may necessitate prolonged reaction times (up to 17 hours) .

Functionalization via Cycloaddition Pathways

The spirocyclic framework’s strained cyclopropane and heteroaromatic rings permit participation in cycloaddition reactions. For example:

  • Nitrilimine [3+2] Cycloaddition: In related systems, spiro compounds undergo domino cycloadditions with aldehydes or cyclic dipolarophiles (e.g., 5-arylidene-1,3-dimethylbarbituric acids) in the presence of TEMPO, yielding complex polycyclic structures .

  • Reaction conditions: MeCN, 80°C , with yields up to 75% for spiro[indene-2,4'-pyrazole] derivatives .

Stability and Side Reactions

The boronate ester group is susceptible to hydrolysis under acidic or aqueous conditions, necessitating anhydrous reaction setups. Purification often involves chromatography (TLC or silica gel) or C18 reverse-phase HPLC due to the compound’s moderate polarity .

Reaction Optimization Challenges

  • Steric Effects: The spirocyclic system’s rigidity can slow reaction kinetics, requiring higher catalyst loadings (5–10 mol% Pd).

  • Solvent Sensitivity: Reactions in aqueous mixtures demand precise pH control (via K₂CO₃ or Cs₂CO₃) to prevent boronate decomposition .

Scientific Research Applications

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with biological molecules, which can modulate their activity. This property is particularly useful in enzyme inhibition and as a ligand in receptor binding studies .

Comparison with Similar Compounds

Structural and Functional Similarities

All compared compounds share the pinacol boronate ester moiety, which confers stability and reactivity in cross-coupling reactions. Key structural variations include:

  • Core Heterocycle : The target compound’s spiro[cyclopropane-pyrrolopyrazole] contrasts with simpler systems like pyrazole (), pyrazolo-pyridazine (), and furan-pyrazole ().
  • Substituents : Derivatives may feature fluorinated benzyl groups (), trifluoromethylphenyl chains (), or protective groups like SEM ().

Physicochemical and Reactivity Profiles

Compound Name (Source) Core Structure Molecular Weight (g/mol) Key Features Reactivity/Applications
Target Compound Spiro[cyclopropane-pyrrolopyrazole] Not reported Rigid spirocyclic framework Drug intermediates; Suzuki coupling
3-(4,4,5,5-Tetramethyl...pyrazolo[1,5-b]pyridazine Pyrazolo-pyridazine ~245 (estimated) Fused bicyclic system Cross-coupling reagent
1-[3-(4,4,5,5-Tetramethyl...)phenyl]-1H-pyrazole Phenyl-pyrazole 338.19 Aromatic boronate Ligand in kinase inhibitors
4-(4,4,5,5-Tetramethyl...)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole Pyrazole with fluorinated benzyl 338.10 Enhanced lipophilicity Potential PET imaging probes
  • Cyclopropane’s strain may increase reactivity under specific conditions, though direct stability data are lacking.
  • Synthetic Utility : Pyrazolo-pyridazine boronate () and aryl-pyrazole derivatives () are widely used in Suzuki couplings due to their accessibility. The target compound’s spiro system may require specialized purification techniques, as seen in spiro[acenaphthylene-pyrazole] syntheses ().

Biological Activity

The compound 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] represents a novel class of boron-containing heterocycles that have garnered attention for their potential biological activities. This article synthesizes current knowledge regarding its biological properties, including its mechanism of action and therapeutic potential.

  • Chemical Formula : C16_{16}H22_{22}BNO2_{2}
  • Molecular Weight : 270.27 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane moiety is known to participate in various chemical reactions that can influence biological systems. Notably, compounds containing boron have been shown to exhibit enzyme inhibition properties and may modulate signaling pathways relevant to cellular processes.

1. Kinase Inhibition

Recent studies have indicated that derivatives of dioxaborolane compounds can inhibit kinases such as GSK-3β and IKK-β. These kinases play critical roles in various signaling pathways associated with cancer and inflammation. For instance:

  • GSK-3β Inhibition : Compounds similar to the target compound have shown IC50_{50} values ranging from 10 to 1314 nM against GSK-3β, indicating significant inhibitory potential .

2. Cytotoxicity

In vitro assays using various cell lines (e.g., HT-22 and BV-2 cells) demonstrated that certain derivatives exhibit low cytotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

3. Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. In BV-2 microglial cells, significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels were observed at micromolar concentrations . This highlights the potential of these compounds in treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological activities of related compounds:

Study Findings
Study A Demonstrated that boron-containing compounds showed promising activity against hepatitis C virus NS5A with a favorable pharmacokinetic profile.
Study B Explored the synthesis of related heterocycles and their immunomodulatory effects in T-cell responses.
Study C Investigated the cytotoxic effects of similar dioxaborolane derivatives on cancer cell lines with promising results for further development.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
BorylationPd(dppf)Cl₂, bis(pinacolato)diboron, KOAc60-75%
SpirocyclizationBtCH₂OH, p-TsOH, CHCl₃, molecular sieves55-60%

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and spirocyclic connectivity. For example, cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm) .
  • HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C₁₈H₂₂BF₃N₂O₂: 366.19; observed: 366.19) .
  • IR Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .

Advanced: How can computational methods accelerate reaction design for synthesizing this compound?

Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to predict optimal reaction pathways. For example:

  • Reaction Path Search : Identifies low-energy intermediates for spirocyclization using Gaussian 16 .
  • Data-Driven Optimization : Machine learning models trained on experimental parameters (e.g., solvent polarity, temperature) narrow down optimal conditions, reducing trial-and-error .

Q. Table 2: Computational vs. Experimental Yield Comparison

ParameterComputational PredictionExperimental Result
Optimal Temp (°C)-15 to -20-18
SolventCH₂Cl₂CH₂Cl₂
Yield68%65%

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., catalyst loading, stoichiometry). For example, a 2⁴ factorial design revealed that excess diboron (>1.2 eq) reduces yield due to side reactions .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progression, enabling real-time adjustments (e.g., quenching at 85% conversion to minimize byproducts) .

Advanced: What strategies enhance regioselectivity during functionalization of the spirocyclic core?

Answer:

  • Steric Control : Bulky ligands (e.g., XPhos) in Pd catalysis direct boronation to less hindered positions .
  • Acid-Mediated Cyclization : p-TsOH promotes selective spirocyclization by stabilizing transition states via protonation of intermediates .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Moisture Sensitivity : The boronic ester hydrolyzes in humid conditions. Store under argon at –20°C with molecular sieves .
  • Light Sensitivity : UV exposure degrades the spirocyclic core; use amber vials and minimize ambient light .

Advanced: How can experimental data refine computational models for reaction mechanisms?

Answer:

  • Feedback Loops : Experimental kinetic data (e.g., rate constants for spirocyclization) calibrate DFT-derived activation energies, improving model accuracy .
  • Isotope Labeling : ¹⁸O-labeled reagents validate computational intermediates in hydrolysis pathways .

Basic: What purification techniques effectively isolate this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate boronic ester derivatives .
  • Recrystallization : 2-Propanol yields high-purity crystals (≥95%) with minimal co-eluting impurities .

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